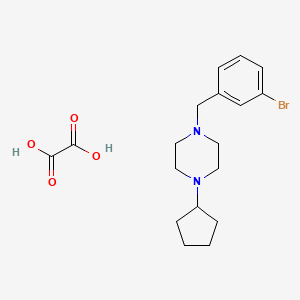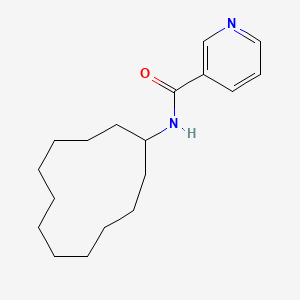
1-(3-bromobenzyl)-4-cyclopentylpiperazine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-bromobenzyl)-4-cyclopentylpiperazine oxalate is a chemical compound that is used in scientific research for its potential therapeutic effects. This compound is a selective serotonin receptor agonist, which means that it can activate specific receptors in the brain that are involved in regulating mood, anxiety, and other physiological processes. In
Wirkmechanismus
The mechanism of action of 1-(3-bromobenzyl)-4-cyclopentylpiperazine oxalate involves its interaction with specific serotonin receptors in the brain. This compound acts as a partial agonist at the 5-HT1A receptor and a full agonist at the 5-HT2A receptor. These receptors are involved in the regulation of mood, anxiety, and other physiological processes. By binding to these receptors, this compound can modulate their activity and produce therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. It has been found to increase the levels of serotonin and other neurotransmitters in the brain, which can lead to its anxiolytic and antidepressant effects. This compound has also been shown to modulate the activity of certain brain regions that are involved in regulating mood and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(3-bromobenzyl)-4-cyclopentylpiperazine oxalate in lab experiments is its selectivity for specific serotonin receptors. This compound can be used to study the role of these receptors in various neurological and psychiatric disorders. However, one of the limitations of using this compound is its potential toxicity and side effects. Careful dosing and monitoring are necessary to ensure the safety of lab animals and researchers.
Zukünftige Richtungen
There are several future directions for the study of 1-(3-bromobenzyl)-4-cyclopentylpiperazine oxalate. One direction is to investigate its potential use in the treatment of drug addiction and withdrawal symptoms. Another direction is to explore its effects on other neurotransmitter systems in the brain, such as the dopamine and glutamate systems. Further studies are also needed to determine the optimal dosing and administration methods for this compound in human clinical trials.
Conclusion:
In conclusion, this compound is a promising compound for scientific research in the field of neuroscience. Its selective agonist activity at specific serotonin receptors makes it a valuable tool for studying the role of these receptors in various neurological and psychiatric disorders. However, further studies are needed to determine its safety and efficacy in humans and to explore its potential therapeutic applications.
Synthesemethoden
The synthesis method of 1-(3-bromobenzyl)-4-cyclopentylpiperazine oxalate involves several steps. The first step is the reaction between 3-bromobenzyl chloride and cyclopentylamine, which results in the formation of 1-(3-bromobenzyl)-4-cyclopentylpiperazine. The second step involves the reaction between the piperazine compound and oxalic acid, which leads to the formation of this compound. This synthesis method has been optimized to produce high yields of the compound with high purity.
Wissenschaftliche Forschungsanwendungen
1-(3-bromobenzyl)-4-cyclopentylpiperazine oxalate has been studied extensively for its potential therapeutic effects in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. This compound has also been investigated for its potential use in the treatment of drug addiction and withdrawal symptoms.
Eigenschaften
IUPAC Name |
1-[(3-bromophenyl)methyl]-4-cyclopentylpiperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2.C2H2O4/c17-15-5-3-4-14(12-15)13-18-8-10-19(11-9-18)16-6-1-2-7-16;3-1(4)2(5)6/h3-5,12,16H,1-2,6-11,13H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTFZFFOIOIXNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)CC3=CC(=CC=C3)Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3,4-diethoxyphenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4997846.png)
![3-methyl-N-{1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazol-5-yl}butanamide](/img/structure/B4997863.png)
![1-(3-{3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone](/img/structure/B4997870.png)
![diethyl [4-(4-nitrophenoxy)butyl]malonate](/img/structure/B4997872.png)
![4-{[N-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)glycyl]amino}benzamide](/img/structure/B4997879.png)
![ethyl (2-methoxy-6-{2-[2-oxo-6-(trifluoromethyl)-1,2-dihydro-4-pyrimidinyl]vinyl}phenoxy)acetate](/img/structure/B4997889.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4997901.png)


![2-(4-bromophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B4997938.png)
![(3R*,4R*)-1-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-{methyl[2-(2-pyridinyl)ethyl]amino}-3-piperidinol](/img/structure/B4997939.png)
![1-ethoxy-2-[4-(2-methylphenoxy)butoxy]benzene](/img/structure/B4997944.png)

![2-[4-(cyclopropylmethyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4997955.png)